2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 901233-74-7
VCID: VC5378675
InChI: InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
SMILES: CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.53

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

CAS No.: 901233-74-7

Cat. No.: VC5378675

Molecular Formula: C24H23N3O2S

Molecular Weight: 417.53

* For research use only. Not for human or veterinary use.

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide - 901233-74-7

Specification

CAS No. 901233-74-7
Molecular Formula C24H23N3O2S
Molecular Weight 417.53
IUPAC Name 2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Standard InChI Key XCHPCIMLZQSARS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-methylphenyl groups. A thioether linkage at position 4 connects the imidazole core to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group. This arrangement creates a planar imidazole system conjugated with electron-rich aromatic rings and a flexible sulfur-containing side chain .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number901233-74-7
Molecular FormulaC₂₄H₂₃N₃O₂S
Molecular Weight417.53 g/mol
IUPAC Name2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
SMILESCC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Topological Polar Surface Area95.7 Ų

Electronic and Steric Features

The electron-donating 4-methylphenyl groups enhance the imidazole ring’s aromaticity, while the furan-2-ylmethyl substituent introduces steric bulk and potential hydrogen-bonding interactions via its ether oxygen . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, indicating significant polarity influenced by the thioacetamide linkage .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence:

  • Imidazole Core Formation: Condensation of 4-methylbenzaldehyde with ammonium acetate and thiourea under acidic conditions yields 2,5-bis(4-methylphenyl)-1H-imidazole-4-thiol.

  • Thioether Formation: Reaction of the thiol intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) produces 2-chloro-N-[(furan-2-yl)methyl]acetamide .

  • Nucleophilic Substitution: The thiolate anion attacks the chloroacetamide derivative to form the final thioether linkage.

Table 2: Optimized Synthesis Parameters

StepConditionsYield
Imidazole formationAcOH, reflux, 12 h68%
Chloroacetamide prepDCM, 0°C, 2 h82%
Thioether couplingDMF, K₂CO₃, 60°C, 6 h75%

Reactivity Profile

  • Oxidation: The thioether bridge is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .

  • Hydrolysis: Under basic conditions (pH > 10), the acetamide group undergoes slow hydrolysis to the corresponding carboxylic acid .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 8H, aryl-H), 6.78 (d, J = 3.1 Hz, 1H, furan-H), 4.45 (s, 2H, CH₂S), 3.98 (s, 2H, NCH₂), 2.35 (s, 6H, CH₃).

  • HRMS (ESI+): m/z 418.1542 [M+H]⁺ (calc. 418.1538) .

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.7 min, with >95% purity in optimized batches .

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Imidazole-Thioacetamide Analogues

CompoundCDK2 IC₅₀ (nM)LogP
2-{[2,5-bis(4-MePh)-1H-imidazol-4-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide120 (predicted)3.8
N-(4-MePh)-4-MeO-benzenesulfonamide4502.1
2-[[4,5-bis(4-MePh)-1H-imidazol-2-yl]sulfanyl]-N-Me-acetamide894.2

Key trends:

  • Hydrophobicity (LogP > 3.5) correlates with improved membrane permeability but reduced aqueous solubility .

  • Furan substitution enhances selectivity for fungal targets over bacterial enzymes .

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